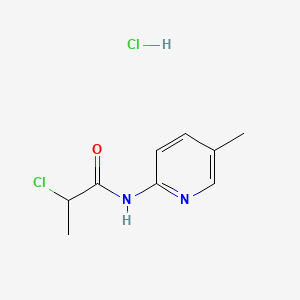
2-chloro-N-(5-methylpyridin-2-yl)propanamidehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(5-methylpyridin-2-yl)propanamide hydrochloride is a chemical compound with the molecular formula C9H12Cl2N2O and a molecular weight of 235.1. This compound is used in various fields of research and industry due to its unique chemical properties.
Preparation Methods
The synthesis of 2-chloro-N-(5-methylpyridin-2-yl)propanamide hydrochloride involves several steps. One common synthetic route includes the reaction of 2-chloro-5-methylpyridine with propanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
2-chloro-N-(5-methylpyridin-2-yl)propanamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-(5-methylpyridin-2-yl)propanamide hydrochloride is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-methylpyridin-2-yl)propanamide hydrochloride involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
2-chloro-N-(5-methylpyridin-2-yl)propanamide hydrochloride can be compared with similar compounds such as:
2-chloro-N-(5-methylpyridin-2-yl)acetamide: This compound has a similar structure but with an acetamide group instead of a propanamide group.
2-chloro-N-(5-methylpyridin-2-yl)butanamide: This compound has a butanamide group, making it slightly larger than the propanamide derivative.
The uniqueness of 2-chloro-N-(5-methylpyridin-2-yl)propanamide hydrochloride lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C9H12Cl2N2O |
|---|---|
Molecular Weight |
235.11 g/mol |
IUPAC Name |
2-chloro-N-(5-methylpyridin-2-yl)propanamide;hydrochloride |
InChI |
InChI=1S/C9H11ClN2O.ClH/c1-6-3-4-8(11-5-6)12-9(13)7(2)10;/h3-5,7H,1-2H3,(H,11,12,13);1H |
InChI Key |
DRJDCBRSGZQGQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C(C)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



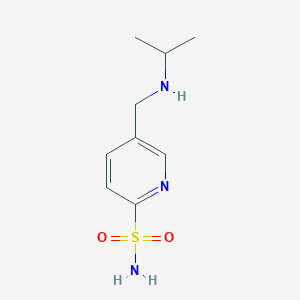
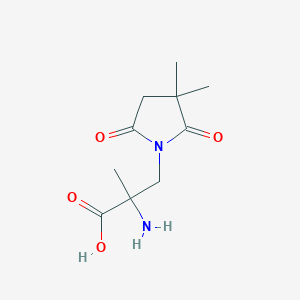
![5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole](/img/structure/B13558448.png)
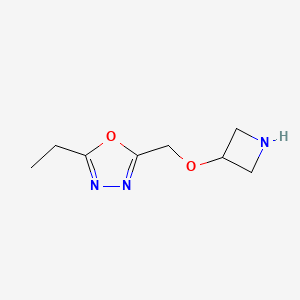
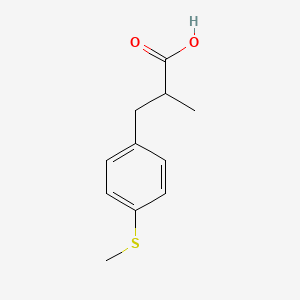
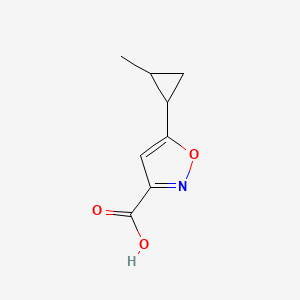

![4-{6-Methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-aminetrihydrochloride](/img/structure/B13558475.png)
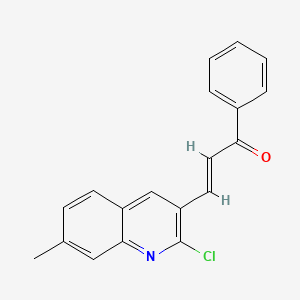
![4-Bromo-7-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13558483.png)

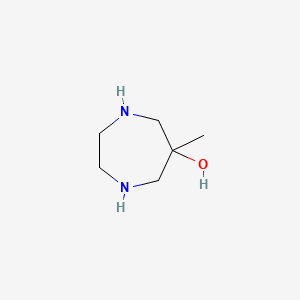
![2-Bromo-3-[(piperazin-1-yl)methyl]phenol](/img/structure/B13558507.png)
